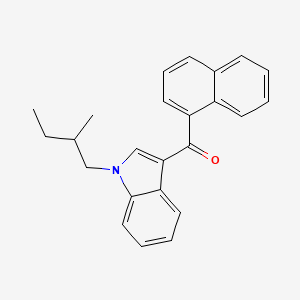
N-(3-氨基-2,6-二甲基苯基)-1-丙基哌啶-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Amino-2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide (ADPC) is a novel synthetic compound that has been studied for its potential application in various scientific research areas. ADPC is an analog of the naturally occurring neurotransmitter GABA (γ-aminobutyric acid), which is involved in the regulation of neuronal excitability and plays an important role in the central nervous system. ADPC has been explored for its potential therapeutic applications in various neurological disorders, including epilepsy. In addition, ADPC has been studied for its potential use in laboratory experiments as a tool for studying the effects of GABAergic modulation on neuronal activity.
科学研究应用
Otorhinolaryngology
3-Amino Ropivacaine: is utilized in otorhinolaryngology practice as a local anesthetic due to its significant vasoconstrictive property and long duration of action. It has been favored over other local anesthetics like bupivacaine and lidocaine for local infiltration and nerve blocks . Its least central nervous system and cardiac complications make it a safer choice for procedures in this field.
Postoperative Analgesia
In the context of postoperative pain management, 3-Amino Ropivacaine offers therapeutic efficacy with minimal side effects. It is particularly effective for caudal epidural analgesia in children, providing a cost-effective method by decreasing the requirement of systemic analgesics . Its lesser cardiotoxic effects and reduced motor blockade are significant advantages.
Peripheral Nerve Blocks
The optimal concentration of 3-Amino Ropivacaine for peripheral nerve blocks (PNBs) in adult patients has been a subject of research. Various concentrations have been investigated to determine the most effective dosage that provides the desired analgesic effect while minimizing potential side effects .
Breast Cancer Treatment
Recent studies have shown that 3-Amino Ropivacaine acts as a novel AKT1 specific inhibitor, regulating the stemness of breast cancer cells. It has demonstrated the ability to suppress stem cell-like properties of breast cancer cells both in vitro and in vivo, indicating its potential clinical value in breast cancer treatment .
Molecular Mechanisms in Cancer
3-Amino Ropivacaine: has been found to interact with the catalytic domain of AKT1 directly, impairing its kinase activity and resulting in the inactivation of NF-κB. This interaction leads to the inhibition of GGT1 expression, a gene associated with poor prognosis in breast cancer .
Anesthetic Pharmacology
The pharmacological features of 3-Amino Ropivacaine include its mode of action as a blocker of sodium and potassium ion channels, which contributes to its analgesic activity. Its chemical properties, such as low pKa and high lipid solubility, favor its use over other local anesthetics .
Safety and Toxicity Profile
3-Amino Ropivacaine: has been developed as an alternative to other long-acting local anesthetics with a greater margin of safety. Its reduced toxic potential compared to drugs like bupivacaine and lidocaine is a significant advantage in clinical settings .
Differential Sensory/Motor Block
Due to its less lipophilic nature, 3-Amino Ropivacaine offers a stronger differential in sensory/motor blocks, especially when low concentrations are used. This allows for good preservation of motor function while providing effective analgesia .
属性
IUPAC Name |
N-(3-amino-2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-4-10-20-11-6-5-7-15(20)17(21)19-16-12(2)8-9-14(18)13(16)3/h8-9,15H,4-7,10-11,18H2,1-3H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKVPTQSHPZTAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCCC1C(=O)NC2=C(C=CC(=C2C)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747021 |
Source


|
| Record name | N-(3-Amino-2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide | |
CAS RN |
247061-08-1 |
Source


|
| Record name | N-(3-Amino-2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

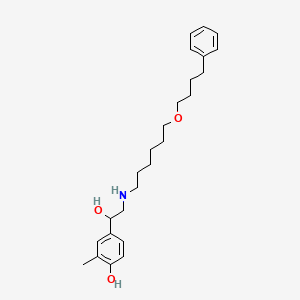
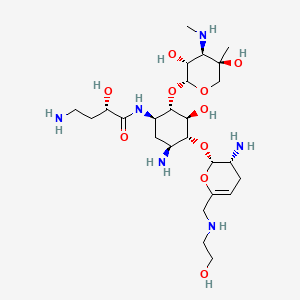

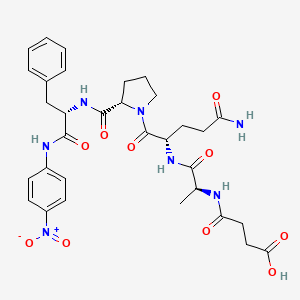
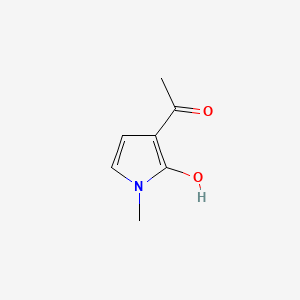
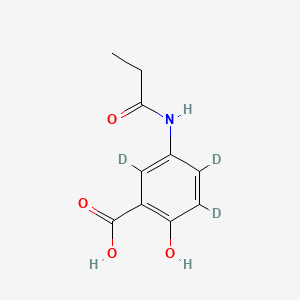
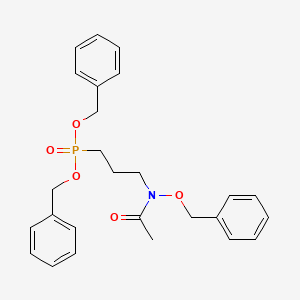
![(5alpha)-2'H-Androst-2-eno[3,2-c]pyrazol-17-one](/img/structure/B589188.png)

